Superior CatA Stability of Uprifosbuvir vs. Sofosbuvir: A Key Differentiator in Prodrug Activation
In vitro incubation with cathepsin A (CatA) for 18 hours resulted in no detectable hydrolysis of uprifosbuvir (MK-3682), whereas sofosbuvir underwent complete metabolism under identical conditions [1]. This stability difference is a direct consequence of the unique (R)-configured phosphoramidate prodrug moiety of uprifosbuvir, which confers resistance to premature CatA-mediated degradation and enhances liver-targeted delivery.
| Evidence Dimension | CatA-mediated hydrolysis after 18-hour incubation |
|---|---|
| Target Compound Data | No hydrolysis (0%) |
| Comparator Or Baseline | Sofosbuvir: Complete metabolism (~100%) |
| Quantified Difference | Absolute difference of ~100 percentage points in CatA stability |
| Conditions | In vitro incubation with CatA for 18 hours |
Why This Matters
Greater CatA stability predicts higher hepatic bioavailability and more efficient intracellular activation of the active triphosphate, which may translate to improved efficacy or reduced dose requirements in vivo.
- [1] The discovery of IDX21437: Design, synthesis and antiviral evaluation of 2′-α-chloro-2′-β-C-methyl branched uridine pronucleotides as potent liver-targeted HCV polymerase inhibitors. Bioorg Med Chem Lett. 2017;27(18):4450-4454. doi:10.1016/j.bmcl.2017.08.029 View Source
